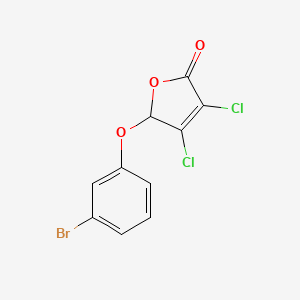
2-Nonyn-1-one, 1-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nonyn-1-one, 1-(4-chlorophenyl)- is an organic compound with the molecular formula C15H17ClO It is a member of the ketone family and features a nonyne chain with a chlorophenyl group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-1-one, 1-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with a suitable alkyne under specific conditions. One common method is the use of a Grignard reagent, where 4-chlorobenzaldehyde reacts with a Grignard reagent derived from 1-bromo-2-nonyne. The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent, and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Nonyn-1-one, 1-(4-chlorophenyl)- may involve more scalable methods such as catalytic processes. These methods often utilize palladium or nickel catalysts to facilitate the coupling of 4-chlorobenzaldehyde with an alkyne. The reaction conditions are optimized for large-scale production, focusing on factors such as reaction temperature, pressure, and catalyst concentration to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nonyn-1-one, 1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 2-Nonyn-1-ol, 1-(4-chlorophenyl)-.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
2-Nonyn-1-one, 1-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2-Nonyn-1-one, 1-(4-chlorophenyl)- exerts its effects involves interactions with specific molecular targets. The compound’s ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nonyn-1-one, 1-(4-bromophenyl)-: Similar structure but with a bromine atom instead of chlorine.
2-Nonyn-1-one, 1-(4-fluorophenyl)-: Similar structure but with a fluorine atom instead of chlorine.
2-Nonyn-1-one, 1-(4-methylphenyl)-: Similar structure but with a methyl group instead of chlorine.
Uniqueness
2-Nonyn-1-one, 1-(4-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for various synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
603129-04-0 |
|---|---|
Molekularformel |
C15H17ClO |
Molekulargewicht |
248.75 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)non-2-yn-1-one |
InChI |
InChI=1S/C15H17ClO/c1-2-3-4-5-6-7-8-15(17)13-9-11-14(16)12-10-13/h9-12H,2-6H2,1H3 |
InChI-Schlüssel |
JKTSTUWBZJQFNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC#CC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[12-(5-oxo-4H-1,2,4-oxadiazol-3-yl)dodecyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B12592428.png)

![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)

![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)
![Pyrrolidine, 1-[[5-(3-ethoxyphenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12592466.png)


![N-[4-(Benzyloxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12592483.png)
![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)




